![molecular formula C8H9N3O B1310505 (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 172648-00-9](/img/structure/B1310505.png)
(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
An efficient approach to the synthesis of 1-methylimidazo [4,5- b ]pyridine derivatives of biological interest has been developed . The key intermediate product is obtained by cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid .Molecular Structure Analysis
In the title compound, the imidazo [1,2-a]pyridine moiety is approximately planar . The methanol group is nearly perpendicular to its mean plane as indicated by the C-C-C-O and N-C-C-O torsion angles .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Optoelectronic Devices
This compound has shown potential in materials science, particularly in the development of optoelectronic devices. Its unique structure allows for promising innovations in this field .
Pharmaceutical Applications
Derivatives of this compound have been explored for their use in pharmaceuticals, including as anti-cancer drugs . Optimization techniques are being developed for novel inhibitors targeting c-Met kinase, which is implicated in various cancers .
Antimicrobial Agents
The compound has been tested for antibacterial and antifungal activities, showing promise as an antimicrobial agent . This includes measuring zones of inhibition to evaluate effectiveness .
Synthesis of New Derivatives
Researchers are actively working on synthesizing new derivatives of imidazo[4,5-b]pyridine for various applications, including antimicrobial features .
Fungicidal Activity
Novel imidazo[4,5-b]pyridine derivatives have been synthesized and tested for their fungicidal activity, with structures characterized by NMR spectroscopy, mass spectrometry, and elemental analysis .
Biological Activity Studies
The biological activity of amidino-substituted imidazo[4,5-b]pyridines is being studied, given their potential in various therapeutic areas due to the presence of both pyridine and imidazole rings .
Mechanism of Action
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
properties
IUPAC Name |
(1-methylimidazo[4,5-b]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-4,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDUHNTUAOOSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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